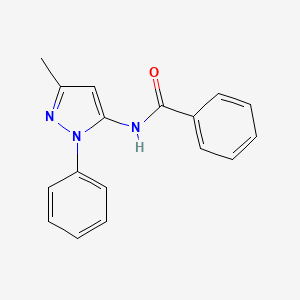

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Description

N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a benzamide derivative featuring a 3-methyl-1-phenylpyrazole moiety. It was first synthesized during the re-investigation of diazonium salt transformations in the presence of CuSO₄/NaCl/ascorbic acid, where a demethylation process was identified as a key step . The compound’s structure consists of a benzamide group linked to the 5-position of a 3-methyl-substituted pyrazole ring, which itself is N-phenylated.

Properties

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-13-12-16(18-17(21)14-8-4-2-5-9-14)20(19-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIZHCMJRHPTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329678 | |

| Record name | N-(5-methyl-2-phenylpyrazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64664-15-9 | |

| Record name | N-(5-methyl-2-phenylpyrazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of less toxic and more environmentally friendly solvents and reagents is also considered to make the process more sustainable .

Chemical Reactions Analysis

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents

Scientific Research Applications

Anticancer Applications

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide has been investigated for its antiproliferative properties against various cancer cell lines. Studies indicate that compounds with similar pyrazole structures exhibit significant activity against solid tumors by modulating autophagy and mTOR signaling pathways.

Case Studies

- In vitro studies have demonstrated that pyrazole-based compounds can reduce mTORC1 activity and increase autophagic markers, suggesting a novel mechanism for anticancer activity. For instance, compounds derived from similar structures showed submicromolar antiproliferative effects on pancreatic cancer cells (MIA PaCa-2) .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been explored against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies

- A series of synthesized pyrazole derivatives were tested against pathogenic microorganisms. Results indicated that specific compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like Chloramphenicol .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound derivatives.

Key Findings

- Substituent Effects : Variations in substituents on the benzamide moiety significantly influence biological activity. For instance, modifications at specific positions on the phenyl ring can enhance potency against cancer cell lines or improve antimicrobial efficacy .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound and its derivatives:

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some pyrazole derivatives are known to inhibit enzymes like cyclooxygenase, which plays a role in inflammation .

Comparison with Similar Compounds

N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives

These compounds incorporate a tetrazole ring at the 2-position of the benzamide’s phenyl group. The tetrazole group enhances hydrogen-bonding capacity and metabolic stability, making them potent GPR35 agonists. For example, derivative 63 (EC₅₀ = 0.041 μM) demonstrated superior agonistic activity compared to the target compound, which lacks such polar substituents .

3-Fluoro-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamide

The introduction of a fluorine atom at the 3-position of the benzamide and a piperidine ring at the pyrazole’s 1-position alters electronic and steric properties. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets, while the piperidine moiety introduces conformational flexibility absent in the rigid N-phenyl group of the target compound .

N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide

This derivative replaces the pyrazole with a tetrazole ring bearing a mercapto (-SH) group. The thiol group enables covalent interactions with metal ions or cysteine residues in enzymes, distinguishing its reactivity from the inert methyl and phenyl groups in the target compound .

Heterocyclic Modifications

Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds like N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide expand the pyrazole ring into a pyrimidine system.

N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methylthio)benzamide

The oxadiazole ring introduces additional nitrogen atoms, increasing polarity and metabolic stability. The methylthio (-SMe) group at the benzamide’s 3-position offers sulfur-mediated hydrophobic interactions, contrasting with the target compound’s unsubstituted benzamide .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound replaces the pyrazole with a 2-hydroxy-1,1-dimethylethyl group, creating an N,O-bidentate directing group suitable for metal-catalyzed C–H functionalization. Its synthesis via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol differs from the target compound’s demethylation pathway .

3-(1H-Pyrazol-1-yl)-N-[3-(1H-tetrazol-5-yl)phenyl]-5-(trifluoromethyl)benzamide

The trifluoromethyl (-CF₃) group enhances lipophilicity and electron-withdrawing effects, while the tetrazole ring contributes to high binding affinity. This compound’s molecular weight (399.33 g/mol) exceeds the target compound’s (293.33 g/mol), impacting pharmacokinetics .

Structural and Functional Data Comparison

Biological Activity

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a methyl group and a phenyl group, linked to a benzamide moiety. Its molecular formula is CHNO, with a molecular weight of approximately 284.32 g/mol. The structural characteristics contribute to its interaction with biological targets, particularly kinases involved in cancer pathways.

The primary mechanism by which this compound exerts its biological effects appears to be through the inhibition of specific kinases. Kinases are critical for regulating various cellular processes, including proliferation and apoptosis. The compound's ability to bind to the active sites of these enzymes alters cellular signaling, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MIA PaCa-2 | < 0.5 | mTORC1 inhibition, autophagy modulation |

| A549 | 26 | Induction of apoptosis |

| MCF7 | 12.50 | Cell cycle arrest |

The compound has shown submicromolar activity against MIA PaCa-2 cells, indicating potent anticancer effects. It modulates autophagy by disrupting mTORC1 reactivation, leading to an accumulation of LC3-II, a marker for autophagic flux .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. Studies suggest that it may inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| Compound 22 | Substituted at position 4 on the pyrazole | Enhanced antiproliferative activity |

| Compound 23 | Additional methyl groups | Improved metabolic stability and efficacy |

These variations highlight the importance of specific substituents in enhancing or diminishing biological activity.

Case Studies and Research Findings

Several studies have focused on the efficacy of this compound in preclinical models:

- Study on MIA PaCa-2 Cells : This study demonstrated that the compound not only inhibited cell proliferation but also induced autophagy under nutrient-deprived conditions, suggesting a dual mechanism of action involving both cytotoxicity and autophagic modulation .

- Anti-inflammatory Models : In vivo studies indicated that this compound reduced inflammation markers in animal models subjected to lipopolysaccharide (LPS)-induced inflammation, supporting its potential use as an anti-inflammatory agent .

Q & A

Q. What are the key synthetic methodologies for N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with the condensation of substituted phenylhydrazines with β-keto esters to form the pyrazole core, followed by benzamide coupling. Critical parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C) prevent side reactions during cyclization .

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Catalysts : Use of coupling agents like EDCI/HOBt improves amide bond formation . Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

Q. How can researchers address low synthetic yields during benzamide coupling?

Systematic optimization strategies include:

- Alternative coupling reagents : Replace EDCI with DCC or BOP-Cl to reduce steric hindrance .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 20–30% .

- Solvent screening : Test mixtures like DCM:DMF (9:1) to balance solubility and reactivity .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ across studies) be resolved?

Contradictions often arise from assay conditions. Mitigation approaches:

- Standardize protocols : Use consistent cell lines (e.g., ATCC-validated), serum-free media, and incubation times .

- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

- Validate target engagement : Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational methods aid in designing derivatives with enhanced selectivity?

- Molecular docking : Prioritize derivatives with stronger hydrogen bonds to active-site residues (e.g., PyMOL/AutoDock Vina) .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with activity trends .

- ADMET prediction : Use SwissADME to filter candidates with poor bioavailability or hepatotoxicity .

Q. What strategies optimize regioselectivity during pyrazole ring functionalization?

- Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) at C-4 to favor C-5 electrophilic substitution .

- Metal catalysis : Pd-catalyzed C-H activation for late-stage diversification (e.g., Suzuki coupling at C-3) .

- Protecting groups : Temporarily block reactive sites (e.g., Boc on benzamide NH) during multi-step synthesis .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data for the same compound?

Discrepancies in NMR/IR may arise from:

- Tautomerism : Pyrazole NH protons can exchange rapidly, broadening peaks; use DMSO-d₆ to stabilize tautomers .

- Polymorphism : X-ray diffraction identifies alternative crystal forms affecting melting points .

- Impurity profiles : HPLC-MS (high-resolution) detects trace by-products (<0.5%) missed in LC .

Experimental Design Tables

Q. Table 1. Solvent Screening for Benzamide Coupling

| Solvent | Dielectric Constant | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| DMF | 36.7 | 78 | 97 | |

| Acetonitrile | 37.5 | 65 | 95 | |

| THF | 7.5 | 42 | 89 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.